2-Acetylthio-4'-bromoacetophenone
Overview
Description
2-Acetylthio-4'-bromoacetophenone, also known as 2-ATBA, is a synthetic organic compound used in the synthesis of pharmaceuticals, fragrances, and other compounds. It is a colorless crystalline solid with a melting point of 102-104°C, and is soluble in organic solvents. 2-ATBA is an important intermediate for the preparation of pharmaceuticals, fragrances, and other compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Acetylthio-4'-bromoacetophenone involves the reaction of 4'-Bromoacetophenone with thioacetic acid followed by acetylation of the resulting product.
Starting Materials
4'-Bromoacetophenone, Thioacetic acid, Acetic anhydride, Sodium acetate, Sulfuric acid, Wate
Reaction
Step 1: Dissolve 4'-Bromoacetophenone (1.0 g) and thioacetic acid (1.2 g) in acetic anhydride (10 mL) and heat the mixture at 80°C for 2 hours., Step 2: Cool the reaction mixture to room temperature and add sodium acetate (1.5 g) to the mixture., Step 3: Add water (20 mL) to the mixture and extract the product with ethyl acetate (3 x 20 mL)., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 5: Dissolve the crude product in a mixture of ethanol and water (1:1) and add sulfuric acid (0.5 mL) to the solution., Step 6: Heat the mixture at reflux for 2 hours and then cool it to room temperature., Step 7: Add water (20 mL) to the mixture and extract the product with ethyl acetate (3 x 20 mL)., Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the pure product.
Mechanism Of Action
The mechanism of action of 2-Acetylthio-4'-bromoacetophenone is not fully understood, but it is believed to involve the formation of a thiophenol acetal intermediate, which is then reacted with acetic anhydride to form 2-Acetylthio-4'-bromoacetophenone. The intermediate is then further reacted with the desired compound to form the desired product.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Acetylthio-4'-bromoacetophenone are not well understood. However, it has been used in the synthesis of various drugs, fragrances, and other compounds, which suggests that it may have some biological activity.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Acetylthio-4'-bromoacetophenone in lab experiments include its availability, low cost, and ease of synthesis. The main limitation of using 2-Acetylthio-4'-bromoacetophenone is its lack of specificity, as it can react with a variety of compounds.
Future Directions
Future research on 2-Acetylthio-4'-bromoacetophenone could focus on understanding its mechanism of action, exploring its potential applications in the synthesis of pharmaceuticals and fragrances, and developing methods to increase its specificity. Additionally, further research could be conducted to investigate its potential effects on biochemical and physiological processes.
Scientific Research Applications
2-Acetylthio-4'-bromoacetophenone has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, fragrances, and other compounds. It has been used as an intermediate in the synthesis of various drugs, including the antifungal drug terbinafine, the anti-inflammatory drug ibuprofen, and the antidepressant fluoxetine. It has also been used in the synthesis of fragrances, such as musk and sandalwood, and in the synthesis of other compounds, such as the anti-cancer drug docetaxel.
properties
IUPAC Name |
S-[2-(4-bromophenyl)-2-oxoethyl] ethanethioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2S/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLBSHFEZVVVIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445829 | |
Record name | Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester | |
CAS RN |
89664-76-6 | |
Record name | Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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